Propane-1,1-diol dipropanoate

Description

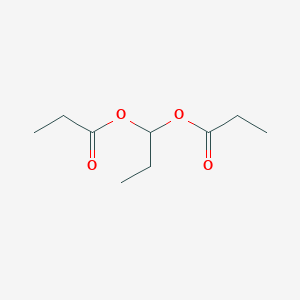

Structure

3D Structure

Properties

CAS No. |

5331-24-8 |

|---|---|

Molecular Formula |

C9H16O4 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

1-propanoyloxypropyl propanoate |

InChI |

InChI=1S/C9H16O4/c1-4-7(10)12-9(6-3)13-8(11)5-2/h9H,4-6H2,1-3H3 |

InChI Key |

FZJAQRXBTJNEGT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(OC(=O)CC)OC(=O)CC |

Origin of Product |

United States |

Nomenclature and Structural Representation in Scholarly Context

IUPAC and Systematic Naming Conventions for Propane-1,1-diol Dipropanoate

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds. For this compound, the preferred IUPAC name is propane-1,1-diyl dipropanoate . chemnet.com This name is descriptive of the molecule's structure: it indicates a propane (B168953) chain where the carbon at position 1 is bonded to two propanoate ester groups through a geminal diol linkage.

Another systematic name for this compound is 1-(Propionyloxy)propyl propionate (B1217596) . chemnet.comparchem.com This name highlights one of the propionate groups as a substituent on a propyl propionate backbone. Both names accurately describe the same chemical entity.

The compound is also identified by its CAS Registry Number, 5331-24-8 . chemnet.com

Interactive Table of Compound Identifiers

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | propane-1,1-diyl dipropanoate |

| Synonym | 1-(Propionyloxy)propyl propionate |

Stereochemical Considerations and Chiral Analogues (if applicable to specific research pathways)

This compound itself is an achiral molecule. The central carbon atom (C1 of the propane chain) is bonded to a hydrogen atom, an ethyl group (-CH2CH3), and two identical propionyloxy groups (-O-C(=O)-CH2CH3). Since it is not bonded to four different substituent groups, it does not represent a stereocenter.

However, the study of stereochemistry is highly relevant in the context of related diols, which are important building blocks in asymmetric synthesis. For instance, the synthesis of chiral 1,2-diols and 1,3-diols is a significant area of research. sctunisie.orgresearchgate.net These chiral diols, such as (R)- and (S)-propane-1,2-diol, are valuable precursors for the synthesis of optically active molecules, including pharmaceuticals and other biologically active compounds. google.comfoodb.castackexchange.com The stereochemical configuration of these related diols is crucial for their application in enantioselective synthesis, where the goal is to produce a single enantiomer of a target molecule. sctunisie.org

Advanced Chemical Notation for Complex Structures

In addition to systematic names, various line notations are used in chemical databases and computational chemistry to provide a machine-readable representation of a molecule's structure. For this compound, these include:

SMILES (Simplified Molecular-Input Line-Entry System): CCC(OC(=O)CC)OC(=O)CC

InChI (International Chemical Identifier): InChI=1S/C9H16O4/c1-4-7(10)12-9(6-3)13-8(11)5-2/h9H,4-6H2,1-3H3 chemnet.com

These notations encode the atomic connectivity and, in the case of more complex molecules, the stereochemistry, allowing for efficient database searching and structural analysis.

Interactive Table of Compound Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H16O4 |

| Molecular Weight | 188.22 g/mol |

| Boiling Point | 235.9°C at 760 mmHg |

| Density | 1.02 g/cm³ |

| Flash Point | 107.5°C |

Reaction Mechanisms and Transformational Pathways

Mechanisms of Ester Formation and Hydrolysis Relevant to Dipropanoates

The formation of propane-1,1-diol dipropanoate involves the esterification of propane-1,1-diol with two equivalents of propanoic acid or its derivatives. Conversely, its breakdown often proceeds via hydrolysis of the ester linkages.

Ester Formation: Fischer-Speier Esterification

The synthesis of this compound can be achieved through a Fischer-Speier esterification reaction. This acid-catalyzed reaction involves the treatment of propane-1,1-diol with an excess of propanoic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the diester, water, a byproduct, is typically removed.

The mechanism proceeds in several steps for each ester group:

Protonation of the carboxylic acid: The carbonyl oxygen of propanoic acid is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack: A hydroxyl group of propane-1,1-diol acts as a nucleophile, attacking the activated carbonyl carbon.

Proton transfer: A proton is transferred from the newly attached hydroxyl group to one of the original hydroxyl groups of the tetrahedral intermediate.

Elimination of water: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the monoester, which then undergoes a second esterification to form the final dipropanoate.

Ester Hydrolysis

The hydrolysis of this compound is the reverse of esterification and can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid and an excess of water, the ester linkages are cleaved to yield propane-1,1-diol and two molecules of propanoic acid. The mechanism is the microscopic reverse of the Fischer esterification. The process is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. google.com

Base-Catalyzed Hydrolysis (Saponification): This process, carried out with a strong base like sodium hydroxide (B78521), is irreversible. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then expels the alkoxide leaving group. The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, and propane-1,1-diol is liberated. This deprotonation step drives the reaction to completion.

Table 1: Key Reaction Types for this compound

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Fischer-Speier Esterification | Propane-1,1-diol, Propanoic Acid | This compound, Water | Acid catalyst, Heat, Removal of water |

| Acid-Catalyzed Hydrolysis | This compound, Water | Propane-1,1-diol, Propanoic Acid | Acid catalyst, Heat |

| Base-Catalyzed Hydrolysis | This compound, Strong Base (e.g., NaOH) | Propane-1,1-diol, Propanoate Salt | Heat |

Elucidation of Potential Rearrangement Reactions

The structure of this compound, specifically the geminal arrangement of the ester groups, makes it susceptible to certain rearrangement reactions, particularly under thermal or catalytic stress. While specific studies on this compound are scarce, analogies can be drawn from the behavior of similar geminal systems.

One potential rearrangement could be initiated by the loss of one of the propanoate groups to form a carbocation intermediate. This carbocation could then undergo a hydride shift from the adjacent carbon, leading to a more stable secondary carbocation. However, the presence of the second electron-withdrawing ester group would destabilize such a carbocation, making this pathway less likely under mild conditions.

A more plausible rearrangement could occur during the hydrolysis process. The intermediate geminal diol, propane-1,1-diol, is generally unstable and can readily dehydrate to form propanal. This is a common fate for geminal diols. nih.gov

Studies on Chemical Stability and Degradation Pathways

The chemical stability of this compound is inherently limited by the presence of the two ester groups on the same carbon atom. This structure is sterically hindered, and the electron-withdrawing nature of the ester groups influences the reactivity of the central carbon atom.

Thermal Stability: At elevated temperatures, this compound is expected to undergo decomposition. The likely initial step would be the elimination of one or both propanoic acid molecules to form an unsaturated intermediate.

Degradation in Aqueous Environments: In the presence of moisture, even without a catalyst, slow hydrolysis can occur, leading to the formation of propane-1,1-diol and propanoic acid. As mentioned previously, the resulting propane-1,1-diol is unstable and would likely dehydrate to propanal. nih.gov Therefore, the ultimate degradation products in an aqueous environment are expected to be propanal and propanoic acid.

Investigation of Nucleophilic and Electrophilic Interactions of the Ester Linkage

The ester linkages in this compound are the primary sites for both nucleophilic and electrophilic interactions.

Nucleophilic Interactions:

The carbonyl carbons of the ester groups are electrophilic and are susceptible to attack by nucleophiles. This is the basis for the hydrolysis reactions discussed earlier. Other strong nucleophiles, such as Grignard reagents or organolithium compounds, would also be expected to attack the carbonyl carbons, leading to the formation of tertiary alcohols after workup.

The central methine proton (the hydrogen on the carbon bearing the two ester groups) is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. A strong base could deprotonate this position, forming a carbanion. This carbanion could then participate in various nucleophilic reactions, such as alkylation or aldol-type condensations.

Electrophilic Interactions:

The carbonyl oxygens of the ester groups possess lone pairs of electrons and can act as weak Lewis bases, interacting with electrophiles. In the context of acid-catalyzed reactions, this interaction involves protonation of the carbonyl oxygen, which activates the ester for nucleophilic attack. This is the initial and crucial step in acid-catalyzed hydrolysis.

Table 2: Summary of Nucleophilic and Electrophilic Sites in this compound

| Site | Nature | Potential Reactants |

|---|---|---|

| Carbonyl Carbons | Electrophilic | Nucleophiles (e.g., H₂O, OH⁻, Grignard reagents) |

| Carbonyl Oxygens | Nucleophilic (Lewis Basic) | Electrophiles (e.g., H⁺) |

| Methine Proton | Acidic | Strong Bases |

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Propane-1,1-diol dipropanoate by providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are expected. The chemical shifts (δ) are influenced by the electron density around the protons.

Methine Proton (CH): The single proton on the carbon atom bonded to two oxygen atoms (the acetal (B89532) proton) is expected to be the most deshielded, appearing as a triplet at a chemical shift of approximately 5.7-6.0 ppm due to coupling with the adjacent methylene (B1212753) protons of the propane (B168953) backbone.

Methylene Protons (CH₂ of propyl group): The two methylene groups of the two propanoate chains are chemically equivalent. The protons alpha to the carbonyl group will appear as a triplet at around 2.3 ppm.

Methylene Protons (CH₂ of propane backbone): The central methylene group of the propane-1,1-diol backbone will resonate as a quintet or multiplet around 1.8-2.0 ppm, being coupled to both the methine proton and the terminal methyl protons.

Methyl Protons (CH₃): The two methyl groups of the propanoate chains will appear as a triplet at approximately 1.1 ppm. The methyl group of the propane backbone will also appear as a triplet around 0.9 ppm.

The integration of these signals will correspond to the ratio of the number of protons of each type.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -O-CH-O- | 5.7 - 6.0 | Triplet | 1H |

| -C(=O)-CH₂- | ~2.3 | Triplet | 4H |

| -CH-CH₂-CH₃ | 1.8 - 2.0 | Multiplet | 2H |

| -C(=O)-CH₂-CH₃ | ~1.1 | Triplet | 6H |

| -CH₂-CH₃ | ~0.9 | Triplet | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbons (C=O): These are typically found in the downfield region of the spectrum, around 173 ppm.

Acetal Carbon (-O-CH-O-): The carbon atom bonded to two oxygen atoms is also significantly deshielded and is expected to appear around 90-100 ppm.

Methylene Carbons (CH₂): The methylene carbons of the propanoate groups alpha to the carbonyl will be around 27 ppm, while the central methylene carbon of the propane backbone will be at a slightly different chemical shift.

Methyl Carbons (CH₃): The methyl carbons of the propanoate and propane moieties will be found in the most upfield region of the spectrum, typically between 9 and 14 ppm. researchgate.net

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| -C=O | ~173 |

| -O-CH-O- | 90 - 100 |

| -C(=O)-CH₂- | ~27 |

| -CH-CH₂-CH₃ | ~25-30 |

| -C(=O)-CH₂-CH₃ | ~9 |

| -CH₂-CH₃ | ~10-14 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

GC-MS and TOF-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govlibretexts.org Time-of-Flight Mass Spectrometry (TOF-MS) is a type of mass analyzer that measures the mass-to-charge ratio of ions by timing how long they take to travel a known distance.

For this compound (molar mass: 188.24 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 188. However, this peak may be weak or absent depending on the ionization energy. Common fragmentation patterns for esters involve the cleavage of the C-O bond.

Predicted Fragmentation Pattern:

Loss of a propoxy radical (-OCH₂CH₂CH₃): This would result in a fragment ion at m/z 129.

Loss of a propionyl group (-C(=O)CH₂CH₃): Cleavage of the ester bond could lead to a fragment at m/z 115.

McLafferty Rearrangement: This is a common fragmentation pathway for esters and could lead to characteristic fragment ions. libretexts.org For instance, a rearrangement involving one of the propanoate groups could result in the elimination of propene (C₃H₆, 42 u) and the formation of a protonated propanoic acid fragment at m/z 74.

Interactive Data Table: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Identity |

| 188 | Molecular Ion [M]⁺ |

| 129 | [M - OCH₂CH₂CH₃]⁺ |

| 115 | [M - C(=O)CH₂CH₃]⁺ |

| 74 | [CH₃CH₂COOH + H]⁺ (from McLafferty Rearrangement) |

| 57 | [C(=O)CH₂CH₃]⁺ (Propionyl cation) |

| 43 | [CH₃CH₂CH₂]⁺ (Propyl cation) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info

The IR spectrum of this compound would be characterized by the following key absorption bands:

C=O Stretching: A strong, sharp absorption band in the region of 1750-1735 cm⁻¹, which is characteristic of the ester carbonyl group.

C-O Stretching: Two distinct C-O stretching bands are expected. One for the C-O single bond of the ester group, typically in the range of 1250-1000 cm⁻¹, and another for the C-O bonds of the acetal group.

C-H Stretching: Absorption bands in the region of 3000-2850 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the alkyl groups.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1750 - 1735 | Strong, Sharp |

| C-O (Ester & Acetal) | 1250 - 1000 | Strong |

| C-H (Alkyl) | 3000 - 2850 | Medium to Strong |

Chromatographic Methods for Purity Assessment and Separation Science

Chromatographic techniques are essential for determining the purity of this compound and for its separation from reaction mixtures or impurities.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile compounds like this compound. rsc.org A single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time of the compound is a characteristic property under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate) and can be used for identification when compared to a known standard.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) can also be employed for the purity assessment of this compound, particularly if the compound has limited thermal stability or if non-volatile impurities are present. rcilabscan.com A normal-phase or reversed-phase column could be used depending on the polarity of the compound and the chosen mobile phase. A single peak in the HPLC chromatogram would confirm the purity of the sample.

X-ray Crystallography for Solid-State Structure Determination

As of the current literature survey, there is no indication that this compound has been studied in its crystalline form using X-ray crystallography. This technique is applicable only to solid materials that can form single crystals of sufficient quality. If such a study were to be conducted, it would provide precise information on bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure, charge distribution, and bonding characteristics. For Propane-1,1-diol dipropanoate, methods like Density Functional Theory (DFT) and ab initio calculations can be employed to elucidate these features. anu.edu.auresearchgate.net

Calculations would likely be performed using a basis set such as 6-31G* to balance computational cost and accuracy. Key parameters that would be determined include the Mulliken effective charges on each atom, the molecular dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The central carbon atom of the geminal diol moiety (C1) is expected to have a significant positive partial charge due to the electronegativity of the two adjacent oxygen atoms. The carbonyl carbons of the propanoate groups would also carry a positive charge, while the oxygen atoms would be negatively charged. This charge distribution is crucial for understanding the molecule's reactivity, particularly its susceptibility to nucleophilic attack.

The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. A larger gap suggests higher stability. For this compound, the HOMO is likely to be localized on the oxygen atoms of the ester groups, while the LUMO would be centered on the carbonyl carbons.

Table 1: Predicted Electronic Properties of this compound and Analogous Compounds

| Property | Predicted Value for this compound | Experimental/Calculated Value for 1,1-Ethanediol Diacetate nist.govnist.gov |

| Molecular Formula | C9H16O4 | C6H10O4 |

| Molecular Weight | 188.22 g/mol | 146.14 g/mol |

| Dipole Moment | ~2.5 - 3.5 D | Data not available |

| HOMO-LUMO Gap | ~6 - 8 eV | Data not available |

| Charge on C1 | +0.4 to +0.6 e | Data not available |

| Charge on Carbonyl C | +0.5 to +0.7 e | Data not available |

| Charge on Ester O | -0.4 to -0.6 e | Data not available |

Note: The values for this compound are theoretical predictions based on general principles of organic chemistry and data from analogous molecules.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the propanoate side chains and the rotational freedom around the C-O bonds mean that this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface associated with rotations around key dihedral angles.

Molecular mechanics force fields, such as MMFF94 or AMBER, are typically used for an initial scan of the conformational space. The resulting low-energy conformers are then subjected to more accurate quantum mechanical calculations (e.g., DFT with a suitable basis set) to refine their geometries and relative energies.

Table 2: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle 1 (O-C1-O-C) | Dihedral Angle 2 (C1-O-C=O) | Relative Energy (kcal/mol) |

| A | anti (~180°) | syn (~0°) | 0.0 (Global Minimum) |

| B | gauche (~60°) | syn (~0°) | 1.5 - 2.5 |

| C | anti (~180°) | anti (~180°) | 3.0 - 4.0 |

Note: This table presents a hypothetical energy landscape. Actual values would require specific computational studies.

Reaction Pathway Modeling and Transition State Analysis

A key aspect of the chemistry of this compound is its susceptibility to hydrolysis, which would lead to the formation of propionaldehyde (B47417) and propionic acid. pearson.com Theoretical modeling can provide a detailed picture of the reaction mechanism, including the structures of transition states and the associated activation energies.

The hydrolysis of esters can be catalyzed by either acid or base. youtube.commasterorganicchemistry.com In an acid-catalyzed mechanism, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. youtube.com In a base-catalyzed mechanism (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon. masterorganicchemistry.com

Computational methods can be used to model these reaction pathways. The structures of the reactants, intermediates, transition states, and products are optimized, and their energies are calculated. This allows for the determination of the activation energy barrier for each step of the reaction. The transition state is a first-order saddle point on the potential energy surface, and its structure provides valuable information about the geometry of the activated complex. For ester hydrolysis, the transition state typically involves a tetrahedral intermediate. nih.govacs.org

Table 3: Calculated Activation Energies for Ester Hydrolysis (Analogous Systems)

| Reaction | Catalyst | Calculated Activation Energy (kcal/mol) | Reference |

| Methyl Acetate Hydrolysis | Acid | ~15-20 | nih.gov |

| Methyl Acetate Hydrolysis | Base | ~10-15 | masterorganicchemistry.com |

| Methyl Formate Hydrolysis | Water (neutral) | ~24 | nih.gov |

Note: These values are for simple esters and serve as a reference for the likely range of activation energies for the hydrolysis of this compound.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govnih.gov For this compound, MD simulations can be used to study its conformational dynamics, interactions with solvent molecules, and transport properties.

In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules. The forces between the atoms are described by a force field. The simulation generates a trajectory of the system, which is a series of snapshots of the positions and velocities of all atoms at different time points.

Analysis of the MD trajectory can reveal how the molecule explores its conformational space, the timescale of conformational changes, and the dominant intermolecular interactions in a condensed phase. For example, in an aqueous environment, MD simulations would show how water molecules form hydrogen bonds with the ester oxygen atoms. libretexts.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. wikipedia.orgshsu.edu These models are built by finding a mathematical relationship between a set of molecular descriptors and an observed activity or property. nih.gov

For this compound, QSAR/QSPR models could be developed to predict properties such as boiling point, solubility, and logP (a measure of lipophilicity). shsu.edu The first step is to calculate a wide range of molecular descriptors for a set of related compounds with known properties. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).

Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are then used to build a model that correlates the descriptors with the property of interest. nih.gov Once validated, this model can be used to predict the properties of new compounds like this compound.

Chemical Reactivity and Derivatization

Synthesis of Analogues and Homologues of Propane-1,1-diol Dipropanoate

The synthesis of analogues and homologues of this compound can be extrapolated from established methods for preparing geminal diacetates, also known as acylals. These methods typically involve the reaction of an aldehyde with an acid anhydride (B1165640). tandfonline.comacs.orgresearchgate.nettandfonline.comingentaconnect.com For this compound and its homologues, the parent aldehyde would be propanal or other aldehydes of varying chain lengths.

A general and often catalyst-free approach involves refluxing the corresponding aldehyde with propanoic anhydride. tandfonline.comresearchgate.nettandfonline.comingentaconnect.com For instance, the reaction of butanal with propanoic anhydride would yield the homologue, butane-1,1-diol dipropanoate. While many preparations of geminal diacetates from aromatic aldehydes proceed efficiently without a catalyst, the synthesis involving aliphatic aldehydes might benefit from the use of acid catalysts to improve yields and reaction times. tandfonline.comacs.org

A variety of catalysts have been employed for the synthesis of geminal diacetates, which could be adapted for the synthesis of dipropanoates. These include both protic acids like sulfuric acid and various Lewis acids. tandfonline.comtandfonline.com

Table 1: Potential Catalysts for the Synthesis of this compound Analogues

| Catalyst Type | Examples |

|---|---|

| Protic Acids | Sulfuric Acid (H₂SO₄), Phosphoric Acid (H₃PO₄) |

| Lewis Acids | Ferric Chloride (FeCl₃), Zinc Chloride (ZnCl₂), Boron Trifluoride (BF₃) |

The choice of aldehyde and acid anhydride allows for the creation of a diverse library of analogues. For example, using different acid anhydrides (e.g., acetic anhydride, butyric anhydride) with propanal would result in propane-1,1-diol diacetate or propane-1,1-diol dibutyrate, respectively. Similarly, reacting various aldehydes (e.g., ethanal, butanal) with propanoic anhydride would produce a range of homologues. This synthetic flexibility allows for the tuning of the molecule's physical and chemical properties.

Targeted Reactions Involving the Propanoate Ester Groups

The two propanoate ester groups in this compound are the primary sites for chemical reactions, undergoing typical ester transformations such as hydrolysis and transesterification. libretexts.orglibretexts.org

Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed. Acid-catalyzed hydrolysis is a reversible reaction that would yield propanoic acid and the unstable propane-1,1-diol, which would likely rearrange (see Section 7.3). acs.orgquora.comquora.comwikipedia.org Basic hydrolysis, or saponification, is an irreversible process that would produce a propanoate salt and propane-1,1-diol. acs.org

Transesterification: Transesterification involves the reaction of the diester with an alcohol to exchange the propoxy groups for other alkoxy groups. This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with an excess of methanol (B129727) in the presence of a catalyst like sodium methoxide (B1231860) would be expected to yield methyl propanoate and propane-1,1-diol. The use of different alcohols would lead to the formation of various other esters. researchgate.netnih.gov This process can be utilized to modify the ester side chains of the molecule.

Table 2: General Reactions of the Propanoate Ester Groups

| Reaction | Reagents | Expected Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ | Propanoic Acid, Propanal (from rearrangement of propane-1,1-diol) |

| Base-Catalyzed Hydrolysis (Saponification) | H₂O, OH⁻ | Propanoate Salt, Propanal (from rearrangement of propane-1,1-diol) |

Chemical Modifications at the Propane-1,1-diol Core

The propane-1,1-diol core of the molecule is inherently linked to the stability of a geminal diol. Geminal diols are known to be generally unstable and readily eliminate a molecule of water to form a more stable carbonyl compound. quora.comquora.com In the case of propane-1,1-diol, this would be propanal.

Therefore, any reaction that cleaves the ester linkages, such as hydrolysis, would lead to the formation of the unstable propane-1,1-diol, which would immediately decompose to propanal. This inherent instability of the core structure upon de-esterification is a key aspect of the molecule's chemistry.

Direct modification of the C1 carbon of the propane-1,1-diol core without cleaving the ester groups is challenging due to the steric hindrance and the presence of the two electronegative oxygen atoms. Reactions targeting the C-H bond at this position would likely require harsh conditions that could lead to the decomposition of the entire molecule.

One could envision a theoretical scenario where a strong, non-nucleophilic base could deprotonate the C1 position, generating a carbanion that could then react with an electrophile. However, the acidity of this proton is expected to be low, and side reactions involving the ester carbonyls would be highly probable.

Exploration of Polymerization and Oligomerization Potential (if applicable)

The polymerization of this compound itself has not been documented in the reviewed literature. However, the structural features of the molecule suggest theoretical possibilities for its involvement in polymerization reactions.

One potential pathway could be through a transesterification-based polycondensation. If this compound were to be heated with a diol, such as ethylene (B1197577) glycol, under transesterification conditions, a reaction could theoretically occur where the propanoate groups are displaced to form a polyester. However, the formation of the unstable propane-1,1-diol as a byproduct would likely lead to its decomposition to propanal, which could complicate the polymerization process.

A more plausible, though still theoretical, route for polymerization could involve the conversion of this compound into a polymerizable monomer. For instance, elimination of a molecule of propanoic acid could potentially lead to the formation of a ketene (B1206846) acetal (B89532). Cyclic ketene acetals are known to undergo radical ring-opening polymerization to form polyesters. acs.orgnih.govrsc.orgnih.govrsc.org If a suitable cyclic ketene acetal could be derived from this compound or a related precursor, it could then be used in radical polymerizations to create degradable polyesters. This approach, however, remains speculative without experimental validation.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Propanal |

| Propanoic acid |

| Propanoic anhydride |

| Butane-1,1-diol dipropanoate |

| Butanal |

| Propane-1,1-diol diacetate |

| Acetic anhydride |

| Propane-1,1-diol dibutyrate |

| Butyric anhydride |

| Ethanal |

| Methyl propanoate |

| Methanol |

| Sodium methoxide |

| Ethylene glycol |

| Ketene acetal |

Advanced Research Applications and Potentials in Chemistry

Role as Synthetic Intermediates in Complex Organic Synthesis

While specific examples of Propane-1,1-diol dipropanoate as a synthetic intermediate are not widely documented, its structure as a 1,1-geminal diester suggests potential utility in organic synthesis. Geminal diesters can serve as protecting groups for aldehydes or as precursors to other functional groups. The dipropanoate moiety could be hydrolyzed to reveal the corresponding aldehyde, propanal, under controlled conditions. This reactivity would allow its use in multi-step syntheses where the temporary masking of an aldehyde group is required.

Furthermore, the ester groups themselves can undergo various transformations. For instance, they could potentially participate in Claisen condensation reactions or be reduced to primary alcohols. The specific stereochemistry at the C1 position, if controlled during synthesis, could also offer avenues for asymmetric synthesis, leading to chiral building blocks for complex molecules. The synthesis of related phenolic propane-1,2- and 1,3-diols as intermediates for other applications has been explored, highlighting the general utility of propanediol (B1597323) derivatives in synthetic chemistry. researchgate.net

Precursors in Material Science for Polymers, Plasticizers, and Coatings

Esters are fundamental components in the field of material science, widely used in the production of polymers, plasticizers, and coatings. Although direct studies on polymers derived from this compound are scarce, its potential as a monomer or additive can be inferred from the properties of similar esters.

The bifunctional nature of the parent diol, propane-1,1-diol, suggests that after de-esterification, it could be used as a monomer in polymerization reactions. For example, polyesters can be synthesized from diols and dicarboxylic acids. Research has been conducted on co-polyesters of phthalic acid and propane-1,2-diol for use as enteric coating materials for pharmaceuticals. foodb.caijpsr.com This demonstrates the potential of propanediol-based polyesters in specialized applications. Similarly, 1,3-propanediol (B51772) is a known building block for polymers like polytrimethylene terephthalate (B1205515). wikipedia.orgebi.ac.uk

As a dipropanoate ester, the compound itself may exhibit properties suitable for use as a plasticizer. Plasticizers are added to polymers to increase their flexibility and durability. The relatively small and flexible nature of the propanoate chains could allow it to effectively intercalate between polymer chains, reducing intermolecular forces.

Studies in Phase Equilibria and Solvency of Ester Compounds

The solubility of a compound is influenced by its polarity, molecular weight, and the nature of the solvent. As a diester, this compound is expected to be a relatively nonpolar compound, soluble in organic solvents and having low solubility in water. Studies on the recovery of related diols, such as propane-1,3-diol, from aqueous solutions often involve altering the phase equilibria through the addition of salts or co-solvents. ijpsr.com The viscosity and rheological properties of mixtures containing propanediols and their esters are also important considerations in their industrial applications. researchgate.net

Development of Analytical Standards and Methodologies for Chemical Research

The development of robust analytical methods is crucial for the identification and quantification of chemical compounds in various matrices. For this compound, techniques such as gas chromatography (GC) and mass spectrometry (MS) would be primary methods for its analysis.

In the context of developing analytical standards, a pure sample of this compound would be necessary for method validation, including the determination of retention times, mass fragmentation patterns, and response factors. For instance, validated GC-MS methods have been developed for the determination of related compounds like propane-1,2-diol and propane-1,3-diol in complex samples such as cheese and bacterial cultures. nih.govresearchgate.net These methods often involve a derivatization step to improve the volatility and chromatographic behavior of the analytes. Similar methodologies could be adapted for the analysis of this compound.

Design and Synthesis of Chemical Probes

Chemical probes are molecules used to study biological processes. Esters can be incorporated into chemical probes for various purposes, such as to enhance cell permeability or to act as a trigger for the release of a fluorescent or bioactive molecule upon enzymatic cleavage by esterases.

Future Directions in Research on Propane 1,1 Diol Dipropanoate

Emerging Synthetic Methodologies and Catalysis

The synthesis of Propane-1,1-diol dipropanoate presents a unique challenge due to the inherent instability of its precursor, propane-1,1-diol, a geminal diol. Geminal diols are known to readily dehydrate to their corresponding aldehydes, in this case, propanal. ambeed.compearson.com This instability necessitates the development of novel synthetic strategies that can bypass or control this dehydration process.

Future research could focus on the direct, catalyzed esterification of propanal under anhydrous conditions. This approach would circumvent the formation of the unstable geminal diol. The development of highly selective catalysts that can facilitate the addition of two equivalents of propanoic acid or its derivatives to the carbonyl group of propanal will be crucial.

Another promising avenue is the exploration of biocatalysis. Engineered enzymes, such as certain esterases or lipases, could potentially catalyze the synthesis of this compound from propanal and a propanoate source with high specificity and under mild reaction conditions. This approach aligns with the principles of green chemistry by reducing the need for harsh reagents and high temperatures.

Furthermore, the synthesis of related geminal dicarboxylates through rhodium-catalyzed asymmetric carboxylation of ester-containing allylic bromides suggests that metal-catalyzed cross-coupling reactions could be adapted for the synthesis of this compound. nih.gov Research into novel catalytic systems, perhaps utilizing transition metals like rhodium or palladium, could open up new pathways to this and other geminal diesters.

| Synthetic Approach | Potential Catalyst/Method | Key Challenge |

| Direct Esterification | Anhydrous acid catalysis, solid acid catalysts | Preventing the dehydration of the intermediate geminal diol |

| Biocatalysis | Engineered esterases or lipases | Enzyme stability and activity in non-aqueous media |

| Metal-Catalyzed Coupling | Rhodium or Palladium complexes | Development of suitable precursors and reaction conditions |

Application of Advanced Characterization Paradigms

A thorough understanding of the structure and properties of this compound requires the application of advanced analytical techniques. While basic characterization data exists, a more in-depth analysis is necessary to fully elucidate its chemical nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are indispensable for the unambiguous structural confirmation of this compound. ipb.ptnumberanalytics.comresearchgate.netmanchester.ac.uk Beyond standard 1H and 13C NMR, two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to establish the connectivity between the propyl and propanoate moieties. ipb.ptnumberanalytics.com NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial arrangement of the molecule. High-resolution NMR has been effectively used to distinguish between isomers of other diol diesters and would be equally valuable here. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide detailed information about the fragmentation patterns of the molecule, aiding in its structural identification. nih.govdocbrown.infonist.govnist.gov The fragmentation of propanoate esters typically involves characteristic losses of the alkoxy and acyloxy groups, and a detailed analysis of these fragments for this compound would establish a reference for its identification in complex mixtures.

Chromatographic Techniques: The identification of this compound in natural products has been achieved using Gas Chromatography-Mass Spectrometry (GC-MS). ndpublisher.inmdpi.comresearchgate.netresearchgate.net Future research could involve the development of optimized chromatographic methods for the separation and quantification of this compound from various matrices. The use of chiral chromatography could also be explored to investigate the potential for enantiomeric forms of the molecule, should a chiral center be introduced through its synthesis or derivatization.

| Characterization Technique | Information Gained |

| Advanced NMR (COSY, HSQC, HMBC, NOESY) | Unambiguous structural elucidation, conformational analysis |

| High-Resolution Mass Spectrometry (HRMS, MS/MS) | Elemental composition, fragmentation patterns for identification |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in complex mixtures |

| Chiral Chromatography | Separation of potential enantiomers |

Discovery of Novel Reactivity Pathways and Transformations

The reactivity of this compound is largely unexplored. Its geminal diester functionality suggests a rich and potentially unique chemical reactivity that warrants investigation.

Hydrolysis and Solvolysis: The stability of the molecule towards hydrolysis under acidic and basic conditions should be systematically studied. The kinetics and mechanism of the hydrolysis reaction, which would liberate propanal and propanoic acid, could provide valuable information about its stability and potential applications as a pro-drug or controlled-release agent.

Thermal Decomposition: Investigating the thermal stability and decomposition pathways of this compound could reveal interesting chemical transformations. Pyrolysis studies may lead to the formation of valuable chemical intermediates.

Radical Reactions: The presence of multiple C-H bonds makes it a candidate for selective functionalization through radical reactions. Photochemical reactions, such as the Norrish-Yang cyclization observed in related carbonyl compounds, could lead to the synthesis of novel cyclic structures. acs.org

Transesterification and Polymerization: The potential for this compound to undergo transesterification reactions with other alcohols or diols could be explored for the synthesis of new esters and potentially as a monomer or chain terminator in polymerization reactions. The synthesis of diester diols for antimicrobial coatings highlights the potential of related structures in materials science. researchgate.net

Interdisciplinary Research Horizons within Chemical Sciences

The study of this compound offers several opportunities for interdisciplinary research.

Phytochemistry and Food Science: The identification of this compound in wheat grain and the latex of Calotropis gigantea opens up avenues for research in phytochemistry. ndpublisher.inmdpi.comresearchgate.netresearchgate.net Further studies could investigate its biosynthetic pathway in these organisms, its physiological role, and its potential as a biomarker. Its presence in food sources also warrants further investigation into its organoleptic properties and potential impact on flavor and aroma.

Biorenewable Resources: The mention of this compound in the context of bio-oil characterization suggests its potential as a platform chemical derived from biomass. iastate.edu Research into efficient methods for its extraction and purification from bio-oil could contribute to the development of a sustainable biorefinery.

Materials Science and Polymer Chemistry: Diol diesters are known to be used in the synthesis of polyesters and polyurethanes. researchgate.net Future research could explore the incorporation of this compound as a monomer or an additive in polymer formulations to modify their physical and chemical properties.

Medicinal Chemistry: The structure of this compound could serve as a scaffold for the design of new bioactive molecules. Its potential for controlled hydrolysis could be exploited in the development of prodrugs, where an active pharmaceutical ingredient is released upon cleavage of the ester bonds.

Q & A

Q. What are the established synthetic routes for propane-1,1-diol dipropanoate, and what experimental conditions optimize yield?

this compound (IUPAC: ethane-1,1-diyl dipropanoate) is synthesized via esterification of propane-1,1-diol with propanoic acid under acid catalysis (e.g., concentrated H₂SO₄). Azeotropic distillation using toluene or molecular sieves is recommended to remove water and shift equilibrium toward product formation. Reaction monitoring via thin-layer chromatography (TLC) or FTIR for ester carbonyl (~1740 cm⁻¹) ensures completion. Yields >80% are achievable with stoichiometric excess of propanoic acid and reflux at 110–120°C for 6–8 hours .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : ¹H NMR reveals protons on the diol backbone (δ 1.2–1.5 ppm for CH₃ groups, δ 4.1–4.3 ppm for ester-linked CH₂) and propionyl moieties (δ 2.3–2.5 ppm, quartet).

- FTIR : Confirm ester C=O stretching at ~1740 cm⁻¹ and hydroxyl absence (if pure).

- Mass Spectrometry : ESI-MS or GC-MS identifies molecular ion [M+H]⁺ at m/z 175.1 (calculated molecular weight: 174.2 g/mol) .

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm resolve impurities.

Q. How can researchers assess the thermal stability of this compound under storage conditions?

Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to determine decomposition onset temperature. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with HPLC purity checks identify degradation products (e.g., propanoic acid or diol via hydrolysis) .

Q. What solvent systems are compatible with this compound in experimental setups?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or acetone. Avoid aqueous basic conditions due to ester hydrolysis. For kinetic studies, use anhydrous acetonitrile or tetrahydrofuran to minimize side reactions .

Q. How does this compound interact with common laboratory reagents, and what precautions are necessary?

It reacts with strong bases (e.g., NaOH) via saponification, producing propane-1,1-diol and sodium propionate. Store under inert atmosphere (argon) at 4°C to prevent moisture-induced hydrolysis. Use gloveboxes for moisture-sensitive reactions .

Advanced Research Questions

Q. What kinetic models describe the hydrolysis of this compound in acidic versus basic media?

Acid-catalyzed hydrolysis follows pseudo-first-order kinetics with rate dependence on [H⁺]. Base-catalyzed hydrolysis (saponification) exhibits second-order kinetics. Use UV-Vis spectroscopy (λ = 240 nm for propionate release) or pH-stat titration to track progress. Activation energy (Eₐ) can be derived via Arrhenius plots from data collected at 25–60°C .

Q. What mechanistic insights explain the photodegradation pathways of this compound?

UV irradiation (254 nm) induces homolytic cleavage of ester C–O bonds, generating free radicals detectable via electron paramagnetic resonance (EPR). Competing pathways include:

Q. How does this compound influence microbial metabolism in gut microbiota models?

In vitro fecal fermentation assays with murine microbiota (e.g., RDA analysis) show its conversion to short-chain fatty acids (SCFAs). Use ¹³C-labeled compound and GC-MS to trace metabolic flux. Anaerobic chambers and pH-controlled bioreactors simulate intestinal conditions .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for SN2 reactions at ester groups. Compare activation barriers for nucleophiles (e.g., amines, thiols) to prioritize experimental targets. Solvent effects are incorporated via polarizable continuum models (PCM) .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Systematic studies using the shake-flask method with HPLC quantification clarify discrepancies. Variables include temperature (25°C vs. 37°C), solvent purity, and equilibration time (24–72 hours). Hansen solubility parameters predict compatibility with novel solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.